3-(((2-Chloro-8-methylquinolin-3-yl)methyl)amino)propan-1-ol
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Overview
Description
3-(((2-Chloro-8-methylquinolin-3-yl)methyl)amino)propan-1-ol is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound, in particular, has garnered interest due to its potential therapeutic properties and its role in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(((2-Chloro-8-methylquinolin-3-yl)methyl)amino)propan-1-ol typically involves multiple steps. One common method starts with the preparation of 2-chloro-8-methylquinoline, which is then subjected to a series of reactions to introduce the amino and propanol groups. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as sodium carbonate .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for better control over reaction conditions and can improve yield and purity. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also becoming more common in industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
3-(((2-Chloro-8-methylquinolin-3-yl)methyl)amino)propan-1-ol can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro group, using reagents like sodium azide or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium azide in dimethylformamide (DMF) or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various alcohols or amines .
Scientific Research Applications
3-(((2-Chloro-8-methylquinolin-3-yl)methyl)amino)propan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in treating diseases like malaria and cancer.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(((2-Chloro-8-methylquinolin-3-yl)methyl)amino)propan-1-ol involves its interaction with various molecular targets. In biological systems, it may inhibit enzymes or interfere with DNA synthesis, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and the organism being studied .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-8-methylquinoline: A precursor in the synthesis of the target compound.
Quinoline N-oxides: Products of oxidation reactions involving quinoline derivatives.
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Uniqueness
What sets 3-(((2-Chloro-8-methylquinolin-3-yl)methyl)amino)propan-1-ol apart is its unique combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its potential therapeutic applications and versatility in chemical synthesis make it a compound of significant interest in both research and industry .
Properties
IUPAC Name |
3-[(2-chloro-8-methylquinolin-3-yl)methylamino]propan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O/c1-10-4-2-5-11-8-12(9-16-6-3-7-18)14(15)17-13(10)11/h2,4-5,8,16,18H,3,6-7,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWOLMRXPEPEQJM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C(=N2)Cl)CNCCCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.75 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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